エチジウムモノアジドブロマイド

概要

説明

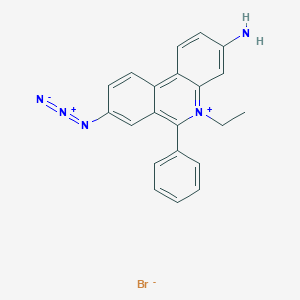

Ethidium monoazide bromide (EMA) is a derivative of ethidium bromide, a compound known for its ability to intercalate between base pairs in nucleic acids, enhancing its fluorescence quantum yield . EMA shares similar binding properties with ethidium bromide, with a binding constant of approximately 2-3 X 10^5 M, and can be photochemically covalently linked to nucleic acids by long-wavelength light . This property makes EMA a useful fluorescent photoaffinity label for nucleic acids .

Synthesis Analysis

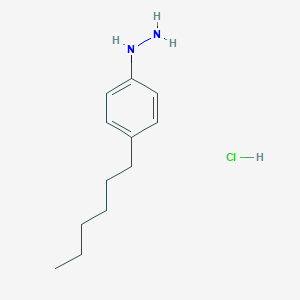

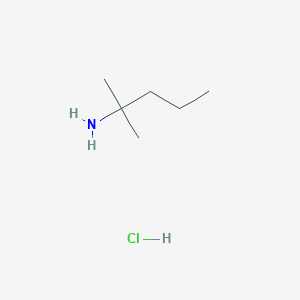

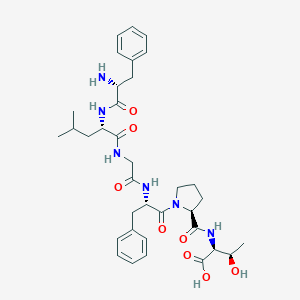

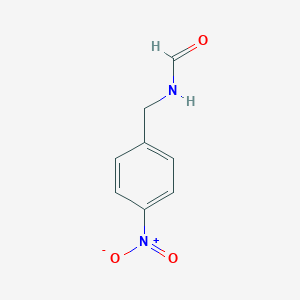

While the provided papers do not detail the synthesis of EMA, they do discuss the use of ethidium bromide and its analogs. For instance, the synthesis of photoaffinity analogs of ethidium bromide, such as 8-azido-3-amino-5-ethyl-6-phenylphenanthridinium chloride, has been developed to study the binding of ethidium bromide to nucleic acids . These analogs are designed to mimic the interaction of ethidium bromide with nucleic acids and can be used to identify target sites in vivo and in vitro .

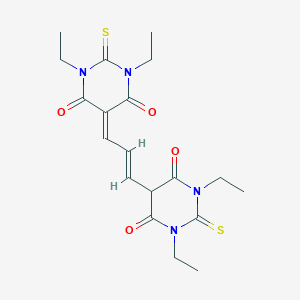

Molecular Structure Analysis

The molecular structure of EMA is closely related to that of ethidium bromide. X-ray crystallography has been used to visualize the intercalative binding of ethidium bromide to nucleic acids, providing insights into the molecular interactions at play . The structure of ethidium bromide intercalated with a dinucleoside monophosphate has been resolved, showing the drug's intercalation into a fragment of a nucleic acid double helix .

Chemical Reactions Analysis

EMA can be photochemically covalently linked to nucleic acids, which is a reaction induced by long-wavelength light . This covalent linkage is a key feature that distinguishes EMA from ethidium bromide, which binds reversibly . The photoactivation process allows for the stable attachment of EMA to nucleic acids, making it a valuable tool for studying DNA and RNA structures .

Physical and Chemical Properties Analysis

EMA's physical and chemical properties are influenced by its interaction with nucleic acids. Its fluorescence and the ability to form a complex with nucleic acids are sensitive to environmental conditions such as salt concentration and the presence of magnesium ions . The fluorescence properties of EMA and ethidium crosslinked to nucleic acids show environmental sensitivity similar to that of ethidium . Additionally, the adsorption of EMA onto graphene oxide and cupric oxide nanoparticles has been studied, revealing that the process is spontaneous and endothermic . These studies also provide insights into the thermodynamics and kinetics of EMA adsorption, which is relevant for its removal from aqueous solutions .

科学的研究の応用

DNA増幅抑制

EMAは、リアルタイムPCRにおける死菌からのDNA増幅の遅延を引き起こすことが判明している . この特性は、生菌と死菌を区別することが重要な食品衛生検査に特に役立ちます .

生菌の検出

EMAの新しい用途は、粉ミルク中の生菌の検出です . 生菌と死菌を区別する能力を高めるために、低用量の二重EMA処理が開発されました .

蛍光性光親和性標識

EMAは、溶液中および膜が損傷した細胞の両方で核酸に共有結合する蛍光性光親和性標識です . EMAの蛍光は弱いが、DNAに結合すると約15倍強くなる .

DNAへの薬物結合部位のフットプリンティング

EMAは、DNAへの薬物結合部位のフットプリンティングに使用されてきました . このアプリケーションは、薬物が分子レベルでDNAとどのように相互作用するかを理解する上で重要です。

非生存細胞の検出

EMAは、非生存細胞を検出するために使用されます . これは、細胞の生存能力が重要な要素である研究分野に特に役立ちます

作用機序

Target of Action

Ethidium Monoazide Bromide (EMA) primarily targets nucleic acids , both in solution and in cells that have compromised membranes . It is a fluorescent photoaffinity label that, after photolysis, binds covalently to nucleic acids .

Mode of Action

EMA is a photoactive stain that covalently binds to nucleic acids in solution and in cells with damaged membranes . After photolysis, EMA binds covalently to nucleic acids . The fluorescence of EMA is weak, but the intensity increases approximately 15-fold on binding to DNA .

Biochemical Pathways

It is known that ema can be used to footprint drug binding sites on dna, detect non-viable cells, identify ethidium binding sites on dna and trna, and selectively inactivate gene expression .

Pharmacokinetics

It is known that ema is relatively impermeant to live cells, selectively binding dna in dead cells .

Result of Action

The action of EMA results in the covalent binding of the compound to the nucleic acids of cells with compromised membranes . This binding enhances the fluorescence intensity of EMA, making it a useful tool for identifying non-viable cells .

Action Environment

The action of EMA is influenced by light, as photolysis is required for EMA to bind covalently to nucleic acids . Furthermore, EMA is relatively impermeant to live cells, suggesting that the integrity of the cell membrane can influence the action of EMA .

Safety and Hazards

While specific safety and hazards information for EMA is not available, it is known that Ethidium Bromide, a related compound, is highly toxic. It can be absorbed through the skin and is highly toxic by inhalation. It is also irritating to the skin, eyes, mucous membranes, and upper respiratory tract .

将来の方向性

特性

IUPAC Name |

8-azido-5-ethyl-6-phenylphenanthridin-5-ium-3-amine;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13,22H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUXAYLZEGLXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69498-50-6 (Parent) | |

| Record name | Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58880-05-0 | |

| Record name | Ethidium monoazide bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58880-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

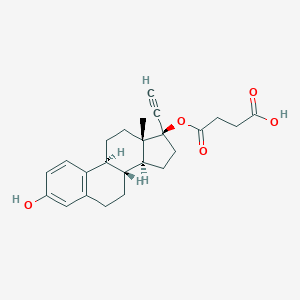

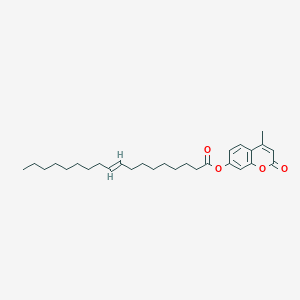

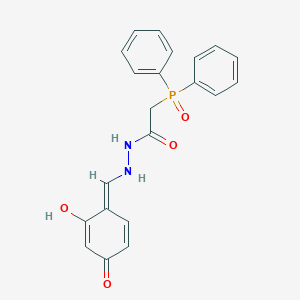

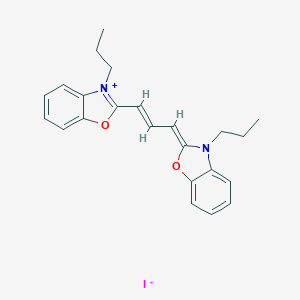

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)

![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)